1,2-Dichloro-4-(1-chloroethyl)benzene
Description
Contextualization within Halogenated Aromatic Compound Research
Halogenated aromatic compounds, a class to which 1,2-Dichloro-4-(1-chloroethyl)benzene belongs, are a cornerstone of modern chemical research and industry. taylorandfrancis.com They are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. smolecule.comnih.gov Chlorinated benzenes, in particular, have seen widespread use as solvents and in the production of pesticides and other chemicals. nih.gov
Research in this area is driven by the dual nature of these compounds. While their chemical stability and reactivity make them valuable synthetic building blocks, their persistence in the environment and potential for bioaccumulation raise significant concerns. vlaamsparlement.beiwaponline.com Consequently, a substantial body of research is dedicated to understanding their environmental fate, toxicological profiles, and methods for their remediation. nih.govscience.gov The study of specific isomers like this compound is crucial for developing a comprehensive understanding of the environmental and health impacts of this class of compounds.
Significance of Investigating Structure-Reactivity Relationships
The concept of structure-activity relationships (SAR) is fundamental to chemical and biological sciences. wikipedia.org It posits that the biological and chemical properties of a molecule are directly related to its three-dimensional structure. drugdesign.org For halogenated aromatic compounds, SAR studies are pivotal in predicting their reactivity, toxicity, and environmental persistence. nih.govoup.com
The specific arrangement of chlorine atoms on the benzene (B151609) ring and the nature of the side chain in this compound will dictate its chemical behavior. Key aspects to consider include:
Electronic Effects: The two chlorine atoms on the benzene ring are electron-withdrawing groups, which will influence the electron density of the aromatic system and affect its susceptibility to further electrophilic substitution.
Steric Effects: The position of the substituents will create steric hindrance, which can direct the approach of reagents and influence the regioselectivity of reactions.
Reactivity of the Side Chain: The chlorine atom on the ethyl group is a leaving group, making this position susceptible to nucleophilic substitution reactions.
Understanding these relationships allows researchers to predict the outcomes of chemical reactions, design more efficient synthetic pathways, and anticipate the biological activity of the compound. For instance, the lipophilicity, often correlated with the degree of chlorination, can influence a compound's bioaccumulation potential. oup.com
Research Gaps and Future Directions in Compound-Specific Studies
The limited availability of specific data for this compound highlights a significant research gap. To fully comprehend its role and potential impact, several avenues of future research are warranted:
Definitive Synthesis and Characterization: The development and publication of a robust and selective synthesis method for this compound is a primary need. This would be followed by a thorough characterization of its physicochemical properties using modern analytical techniques.
Reactivity Studies: A systematic investigation of its reactivity is necessary. This would involve exploring its behavior in various reaction types, such as electrophilic aromatic substitution, nucleophilic substitution at the side chain, and potential elimination reactions.
Toxicological and Environmental Assessment: Given the concerns associated with chlorinated aromatic hydrocarbons, a comprehensive evaluation of the toxicity and environmental fate of this compound is crucial. This would include studies on its biodegradability, bioaccumulation potential, and potential adverse effects on various organisms.
Comparative Studies: A comparative analysis of the properties and behavior of this compound with its other isomers would provide valuable insights into the fine-tuning of chemical properties through subtle structural modifications.
Future research on persistent organic pollutants (POPs) and related compounds will likely focus on understanding their long-term environmental behavior, especially in the context of climate change, and developing more effective remediation strategies. rsc.orgacs.orgmdpi.com Compound-specific studies on molecules like this compound are essential components of this broader research effort, contributing to a more complete and predictive understanding of the vast chemical landscape.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-(1-chloroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVRMZZXXWUCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970311 | |
| Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54965-01-4 | |
| Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54965-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dichloro-4-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dichloro-4-(1-chloroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies and Chemical Transformations
Regioselective Halogenation Approaches for (1-Chloroethyl)benzene (B1265384) Scaffolds
Achieving regioselectivity in the halogenation of alkylaromatic compounds is a fundamental challenge in synthetic chemistry. The desired placement of a halogen atom on either the aromatic ring or the alkyl side-chain is dictated by the specific reaction conditions employed.
The chlorination of ethylbenzene (B125841) and its derivatives can proceed via two primary mechanistic pathways, depending on the reaction conditions. The choice between a free-radical substitution on the side-chain or an electrophilic substitution on the aromatic ring determines the final product structure. vedantu.com
When ethylbenzene is treated with chlorine in the presence of heat or ultraviolet (UV) light, a free-radical chain reaction occurs. vedantu.comdoubtnut.com This process favors substitution at the benzylic position of the ethyl group due to the formation of a resonance-stabilized benzylic radical (C₆H₅ĊHCH₃). doubtnut.com Consequently, the major product is 1-chloro-1-phenylethane. doubtnut.comdoubtnut.com
Conversely, when the reaction is conducted in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), the mechanism shifts to electrophilic aromatic substitution. vedantu.comwikipedia.org The catalyst polarizes the chlorine molecule, generating a potent electrophile that attacks the electron-rich benzene (B151609) ring. The ethyl group is an ortho-, para-directing activator, leading to a mixture of o-chloroethylbenzene and p-chloroethylbenzene. vedantu.com
| Reaction Condition | Mechanism | Major Product(s) |
|---|---|---|
| Cl₂, Heat or UV Light | Free-Radical Substitution | 1-Chloro-1-phenylethane |
| Cl₂, Lewis Acid (e.g., FeCl₃) | Electrophilic Aromatic Substitution | o-Chloroethylbenzene and p-Chloroethylbenzene |
Modern synthetic chemistry increasingly focuses on developing more sustainable and selective chlorination methods, including metal-free and advanced catalytic systems. These approaches aim to provide greater control over regioselectivity while minimizing the use of harsh reagents.
Visible light-driven, metal-free methods have emerged as a powerful tool for the selective chlorination of C(sp³)–H bonds. mdpi.com For instance, the chlorination of alkylaromatic hydrocarbons can be achieved using N-chlorosuccinimide (NCS) or N,N-dichloroacetamide as the chlorine source under irradiation. mdpi.comchemicalbook.com One specific method involves a triplet ketone-catalyzed C(sp³)–H chlorination. The reaction of 1-chloro-3-ethylbenzene (B1584093) with NCS in the presence of benzophenone (B1666685) as a catalyst, under irradiation, selectively yields 1-chloro-3-(1-chloro-ethyl)-benzene. chemicalbook.com This demonstrates a regioselective reaction on the benzylic carbon of the ethyl side-chain. chemicalbook.com
Other systems utilize radical initiators like N-hydroxyphthalimide (NHPI) to facilitate the chlorination of toluenes and other alkylbenzenes. mdpi.compreprints.org While the focus is often on metal-free approaches, certain metal-catalyzed systems also offer high selectivity. Copper-catalyzed reactions, for example, have been reported for benzyl (B1604629) chlorination, though they may require more complex reaction setups. mdpi.compreprints.org
| Catalytic System | Chlorine Source | Key Features |
|---|---|---|
| Triplet Ketone (e.g., Benzophenone) / Visible Light | N-Chlorosuccinimide (NCS) | Metal-free, regioselective for C(sp³)–H bonds. chemicalbook.com |
| N-Hydroxyphthalimide (NHPI) / Radical Initiator | N-Chlorosuccinimide (NCS) | Metal-free radical-initiated chlorination. mdpi.compreprints.org |
| Visible Light / N,N-dichloroacetamide | N,N-dichloroacetamide | Metal-free, driven by homolytic cleavage of the N-Cl bond. mdpi.com |
| Copper(I) Catalysis | Dichloramine-T | Metal-catalyzed, site-selective C(sp³)–H bond chlorination. preprints.org |
Electrophilic Aromatic Substitution for Benzene Ring Functionalization
The synthesis of 1,2-Dichloro-4-(1-chloroethyl)benzene can also be approached by functionalizing the benzene ring itself, either by introducing the chloroethyl group onto a dichlorinated ring or by further chlorinating a chloroethylbenzene precursor.
The Friedel-Crafts reaction is a classic method for attaching alkyl groups to an aromatic ring. libretexts.org In principle, this compound could be synthesized by the Friedel-Crafts alkylation of 1,2-dichlorobenzene (B45396). ontosight.ai This reaction involves treating the aromatic substrate with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orgvedantu.com The Lewis acid assists in the formation of a carbocation electrophile, which then attacks the benzene ring. libretexts.orgkhanacademy.org
However, the Friedel-Crafts alkylation has significant limitations. The reaction is generally unsuccessful on aromatic rings that are strongly deactivated by electron-withdrawing substituents. libretexts.org Since 1,2-dichlorobenzene contains two deactivating chlorine atoms, it is a poor substrate for this type of reaction. Despite this, alternative synthetic routes, such as the alkylation of 1,2-dichlorobenzene with 1-chloroethanol, have been noted as potential pathways to the target molecule. ontosight.ai
When an electrophilic aromatic substitution is performed on a substituted benzene ring, the existing substituents dictate the position of the incoming group. Chlorine atoms are deactivating yet ortho-, para-directing groups. youtube.comquora.comaskfilo.com This is due to the interplay of their electron-withdrawing inductive effect, which deactivates the ring, and their electron-donating resonance effect, which directs incoming electrophiles to the ortho and para positions. youtube.comquora.com
In the case of 1,2-dichlorobenzene, the two chlorine atoms work in concert to direct a new substituent. The positions available for substitution are C3, C4, C5, and C6. The directing effects of the two chlorine atoms are additive.
Position 4: This position is para to the C1-chlorine and meta to the C2-chlorine.
Position 5: This position is para to the C2-chlorine and meta to the C1-chlorine.
Positions 3 and 6: These positions are ortho to one chlorine and meta to the other.
The strong para-directing influence of both chlorine atoms reinforces substitution at the C4 and C5 positions. Substitution at the ortho positions (C3 and C6) is generally less favored due to greater steric hindrance. Therefore, electrophilic substitution on 1,2-dichlorobenzene, such as a Friedel-Crafts reaction to introduce the chloroethyl group, would be expected to yield the 4-substituted product, leading to the this compound structure.
Nucleophilic Substitution Reactions on the Chloroethyl Moiety
The chlorine atom on the ethyl side-chain of this compound is susceptible to replacement by nucleophiles. smolecule.com This functionality is characteristic of a secondary benzylic halide. Such compounds are notably reactive in nucleophilic substitution reactions because the departure of the leaving group can lead to a resonance-stabilized benzylic carbocation, which favors an Sₙ1 pathway. Alternatively, a direct Sₙ2 displacement can also occur, depending on the strength of the nucleophile, the solvent, and the reaction conditions.
This reactivity allows for the conversion of the chloroethyl group into a variety of other functional groups, making this compound a versatile synthetic intermediate. For example, reaction with strong nucleophiles can lead to the formation of new carbon-heteroatom bonds.
| Nucleophile | Product Functional Group | Example Reaction |
|---|---|---|
| Hydroxide (B78521) (OH⁻) | Alcohol | R-Cl + NaOH → R-OH + NaCl |
| Cyanide (CN⁻) | Nitrile | R-Cl + NaCN → R-CN + NaCl |
| Ammonia (NH₃) | Amine | R-Cl + 2NH₃ → R-NH₂ + NH₄Cl |
| Alkoxide (RO⁻) | Ether | R-Cl + NaOR' → R-OR' + NaCl |
| Note: 'R' represents the 1,2-dichlorophenyl-ethyl scaffold. |
Aromatic Nucleophilic Substitution (SNAr) on Dichlorinated Benzene Systems
Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic compounds. numberanalytics.com Unlike electrophilic substitutions common to electron-rich rings, SNAr reactions occur on electron-poor aromatic systems, where a nucleophile displaces a leaving group. masterorganicchemistry.com For dichlorinated benzene systems, this reaction pathway is viable, provided the ring is sufficiently activated towards nucleophilic attack. wikipedia.org The reaction generally does not proceed via SN1 or SN2 mechanisms due to the instability of the aryl cation and the steric hindrance of the benzene ring, which prevents the necessary backside attack for an SN2 reaction. wikipedia.orgorgoreview.com
The presence of two chlorine atoms on the benzene ring makes the system somewhat electron-deficient through their inductive effect. However, for an efficient SNAr reaction to occur, the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (one of the chlorine atoms) is typically required. wikipedia.orgorgoreview.com
The predominant mechanism for SNAr reactions is the addition-elimination pathway. orgoreview.com This two-step process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. pressbooks.pub
Addition Step: The nucleophile adds to the aromatic ring, breaking one of the double bonds and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.netnumberanalytics.com The aromaticity of the ring is temporarily lost in this step. youtube.com The stability of this anionic intermediate is crucial for the reaction to proceed.
Elimination Step: The aromaticity is restored in the second step when the leaving group (a chloride ion in this case) is expelled, and the electrons from the intermediate reform the pi system. youtube.com
The formation of the Meisenheimer complex is usually the rate-determining step of the reaction. masterorganicchemistry.com The stability of this complex is significantly enhanced by the presence of electron-withdrawing groups at the ortho and/or para positions relative to the site of nucleophilic attack, as they can delocalize the negative charge through resonance. youtube.com
The rate of SNAr reactions is profoundly influenced by the substituents present on the aromatic ring. numberanalytics.com Groups that withdraw electron density from the ring increase its electrophilicity, thereby accelerating the rate of nucleophilic attack. masterorganicchemistry.com Conversely, electron-donating groups deactivate the ring towards nucleophilic substitution.
Strongly electron-withdrawing groups, such as nitro (-NO2), cyano (-CN), and carbonyl (-CO-) groups, are potent activators for SNAr reactions. numberanalytics.com Their ability to stabilize the negative charge of the Meisenheimer intermediate through resonance is key to their activating effect. orgoreview.com The positioning of these groups is critical; they exert their maximum activating effect from the ortho and para positions, as resonance structures allow the negative charge to be delocalized onto the activating group. youtube.com An activating group in the meta position offers minimal stabilization, and thus has little effect on the reaction rate. youtube.com
Halogens, such as the chlorine atoms in this compound, are considered deactivating groups in the context of electrophilic aromatic substitution. masterorganicchemistry.com However, in SNAr, their strong inductive electron-withdrawing effect helps to make the ring more susceptible to nucleophilic attack.
| Substituent (Activating Group) | Position Relative to Leaving Group | Effect on Meisenheimer Complex Stability | Impact on Reaction Rate |
|---|---|---|---|
| -NO2, -CN, -C=O | Ortho | High stabilization (Resonance + Inductive) | Significant increase |
| -NO2, -CN, -C=O | Para | High stabilization (Resonance + Inductive) | Significant increase |
| -NO2, -CN, -C=O | Meta | Low stabilization (Inductive only) | Negligible increase |
| -Cl | Any | Moderate stabilization (Inductive) | Moderate increase |
Elimination Reactions for the Formation of Unsaturated Derivatives
The this compound molecule possesses a 1-chloroethyl side chain, which can undergo elimination reactions to yield an unsaturated derivative. smolecule.com This transformation, known as dehydrohalogenation, involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons, leading to the formation of a double bond.
The reaction typically proceeds by treating the substrate with a strong base. The base abstracts a proton from the carbon adjacent to the one bearing the chlorine, and the resulting electron pair displaces the chloride ion in a concerted (E2) or stepwise (E1) mechanism, forming 1,2-dichloro-4-vinylbenzene. youtube.com The choice of base and reaction conditions can influence the predominant mechanism and the yield of the resulting alkene.
For aryl halides that lack activating electron-withdrawing groups, an alternative elimination-addition mechanism can occur under very harsh conditions (e.g., strong bases like sodium amide). pressbooks.pub This pathway involves the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by a nucleophile. orgoreview.com However, for forming an unsaturated side chain on this compound, a standard dehydrohalogenation of the chloroethyl group is the more direct and relevant pathway.
Stereoselective Synthesis of Chiral Isomers of this compound
The carbon atom of the chloroethyl group attached to both the benzene ring and a chlorine atom is a stereocenter. This means that this compound is a chiral molecule and exists as a pair of enantiomers. ethz.ch The synthesis of a single enantiomer, known as stereoselective or asymmetric synthesis, is of significant interest, particularly in the pharmaceutical and agrochemical industries where the biological activity of enantiomers can differ substantially.
Several strategies can be employed for the stereoselective synthesis of a specific chiral isomer: ethz.ch
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material that already contains the desired stereocenter.
Chiral Auxiliaries: A chiral auxiliary is a temporary, enantiopure group that is attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.
Enantioselective Catalysis: A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an enzyme) is used to favor the formation of one enantiomer over the other. This is often the most efficient method for large-scale production.
For instance, the enantioselective reduction of a precursor ketone, 1-(3,4-dichlorophenyl)ethanone, using a chiral reducing agent or a catalyst could yield an enantiomerically enriched alcohol, which can then be converted to the desired chiral chloroethyl derivative.
Large-Scale Synthetic Approaches for Compound Production
The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost, safety, efficiency, and environmental impact. The synthesis of this compound can be achieved through methods such as the chlorination of 4-ethyl-1,2-dichlorobenzene or the Friedel-Crafts alkylation of 1,2-dichlorobenzene. ontosight.ai
For large-scale production, several factors must be optimized:
Raw Material Cost and Availability: Starting materials should be inexpensive and readily available in bulk quantities.
Reaction Conditions: The process should be robust and operate under manageable conditions of temperature and pressure. The use of highly corrosive or hazardous reagents should be minimized.
Process Safety: A thorough risk assessment is required to manage potential hazards associated with exothermic reactions, toxic reagents, or flammable solvents.
Yield and Purity: The synthesis must provide a high yield of the product with a purity that meets specifications, minimizing the need for complex and costly purification steps like chromatography.
Waste Management: The environmental impact must be considered, with a focus on minimizing waste streams and developing methods for their safe disposal or recycling.
Spectroscopic Elucidation and Advanced Structural Characterization
Vibrational Spectroscopy for Molecular Structure Confirmation
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
An experimental FTIR spectrum of 1,2-Dichloro-4-(1-chloroethyl)benzene would be expected to display a series of absorption bands corresponding to the vibrational modes of its constituent bonds. Key regions of interest would include:
Aromatic C-H Stretching: Typically observed in the range of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: Expected from the chloroethyl group, usually in the 3000-2850 cm⁻¹ region.
Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene (B151609) ring.
Aliphatic C-H Bending: Vibrations from the methyl and methine groups of the chloroethyl substituent, appearing around 1465-1370 cm⁻¹.
Without access to an actual spectrum, a data table of observed frequencies and their assignments cannot be generated.
Raman Spectroscopy Investigations of Vibrational Modes
Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that result in a change in the polarizability of the molecule. For this compound, a Raman spectrum would be particularly useful for observing:
Symmetric Aromatic Ring Breathing Modes: Often a strong, sharp band in the Raman spectrum, providing information about the substitution pattern.
C-Cl Vibrations: These can also be observed in the Raman spectrum and can help to confirm the presence and environment of the chlorine atoms.
Aliphatic C-C and C-H vibrations: The backbone of the chloroethyl group would also produce characteristic Raman signals.
A detailed analysis of vibrational modes would require the experimental Raman spectrum.
Assignment of Aromatic and Aliphatic C-H Stretching and Bending Modes
A definitive assignment of the C-H stretching and bending modes would necessitate the correlation of observed bands in both FTIR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT). This combined approach allows for a more confident assignment of specific vibrational motions to the observed spectral peaks. In the absence of experimental data, such an assignment remains purely hypothetical.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR Spectroscopy for Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound would provide crucial information about the number of different types of protons and their neighboring protons. The expected signals would be:
Aromatic Protons: The three protons on the benzene ring would likely appear as a complex multiplet or as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Their chemical shifts and coupling constants (J-values) would be influenced by the positions of the two chlorine atoms and the chloroethyl group.
Methine Proton (-CHCl): This proton, being adjacent to a chlorine atom and the aromatic ring, would likely appear as a quartet (due to coupling with the methyl protons) at a downfield position (estimated around δ 5.0-5.5 ppm).
Methyl Protons (-CH₃): These three protons would likely appear as a doublet (due to coupling with the methine proton) at a more upfield position (estimated around δ 1.8-2.2 ppm).
A data table of chemical shifts, multiplicities, coupling constants, and integral values cannot be compiled without the actual spectrum.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to see:
Aromatic Carbons: Six signals for the benzene ring carbons. The carbons bonded to chlorine atoms would be significantly shifted.
Aliphatic Carbons: Two signals corresponding to the methine (-CHCl) and methyl (-CH₃) carbons of the chloroethyl group.
The precise chemical shifts would provide insight into the electronic effects of the substituents on the carbon framework. Without experimental data, a table of observed ¹³C chemical shifts cannot be created.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the complex structure of this compound. These techniques provide correlation data that reveal connectivity between atoms within the molecule. wikipedia.orgharvard.edu
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart). wikipedia.orgsdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the methine proton of the chloroethyl group and the protons of the adjacent methyl group. It would also reveal correlations between the adjacent protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): Formerly known as HMQC, this experiment maps proton signals to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.eduyoutube.com This is crucial for assigning each carbon resonance in the ¹³C NMR spectrum to its corresponding proton.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH and ³JCH). wikipedia.orgsdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different fragments of the molecule. For instance, the protons of the methyl group would show a correlation to the methine carbon and the aromatic carbon at the C4 position. The aromatic protons would show correlations to neighboring carbons and the carbon of the chloroethyl substituent.
The following table outlines the expected 2D NMR correlations for the structural elucidation of this compound.
| Proton (¹H) | Expected COSY Correlations (with ¹H) | Expected HSQC/HMQC Correlations (with ¹³C) | Expected HMBC Correlations (with ¹³C) |
| H on C3 | H on C5 | C3 | C2, C4, C5 |
| H on C5 | H on C3, H on C6 | C5 | C1, C3, C4, C6 |
| H on C6 | H on C5 | C6 | C1, C2, C4, C5 |
| Methine H (CH) | Methyl H (CH₃) | Methine C | Aromatic C4, Methyl C |
| Methyl H (CH₃) | Methine H (CH) | Methyl C | Methine C, Aromatic C4 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds like this compound. hpst.czresearchgate.netpublisso.de The gas chromatograph separates the compound from a mixture, and the mass spectrometer then ionizes it, typically through electron ionization (EI), causing it to fragment in a reproducible pattern.
The fragmentation pattern is a chemical fingerprint. For this compound, the molecular ion peak [M]⁺ would be expected, with its characteristic isotopic pattern due to the presence of three chlorine atoms. docbrown.infodocbrown.info Common fragmentation pathways for alkyl-substituted aromatic compounds involve cleavage at the benzylic position. youtube.com Key fragments would likely include:
Loss of a chlorine atom from the ethyl group ([M-Cl]⁺).
Loss of the entire chloroethyl side chain.
Benzylic cleavage to form a dichlorophenyl fragment or a chloroethyl cation.
The formation of a resonance-stabilized tropylium (B1234903) or dichlorotropylium ion. youtube.com
The mass spectrum of the related compound (1-chloroethyl)benzene (B1265384) shows a prominent peak at m/z 105, corresponding to the loss of the chlorine atom to form a stable styryl cation. nih.gov Similarly, the spectrum for 1-chloro-4-ethylbenzene (B1585538) shows a base peak at m/z 125, resulting from the loss of a methyl group (benzylic cleavage). nih.gov
| Ion Description | Likely m/z Value(s) | Notes |
| Molecular Ion [C₈H₇Cl₃]⁺ | 208, 210, 212, 214 | Isotopic pattern due to three chlorine atoms. |
| Loss of Chlorine [M-Cl]⁺ | 173, 175, 177 | Loss of a Cl radical from the ethyl group. |
| Dichlorostyrene Ion | 172, 174, 176 | Loss of HCl from the molecular ion. |
| Dichlorotropylium Ion | 125, 127 | A common fragment for dichlorinated alkylbenzenes. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound. For this compound, with the chemical formula C₈H₇Cl₃, HRMS can distinguish it from other isomers or compounds with the same nominal mass but different atomic compositions.
The calculated monoisotopic mass of this compound (using the most abundant isotopes ¹²C, ¹H, and ³⁵Cl) is a precise value that can be confirmed by HRMS analysis.
| Isotope Composition | Exact Mass |
| C₈H₇³⁵Cl₃ | 207.9613 Da |
| C₈H₇³⁵Cl₂³⁷Cl | 209.9584 Da |
X-ray Crystallography for Solid-State Structural Analysis of Analogues
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Crystallographic studies of dichlorobenzene and its derivatives reveal precise measurements for the geometry of the molecule. researchgate.netresearchgate.net The benzene ring is typically planar, though minor distortions can occur due to crystal packing forces. aip.orgaip.org The bond lengths and angles are influenced by the electronic effects of the chlorine substituents.
The table below presents typical bond lengths and angles observed in dichlorobenzene analogues, which can be considered representative for the aromatic portion of this compound.
| Parameter | Typical Value | Source |
| C-C (aromatic) bond length | ~1.39 Å | researchgate.net |
| C-Cl bond length | ~1.74 Å | researchgate.net |
| C-C-C (aromatic) bond angle | ~120° | researchgate.net |
| C-C-Cl bond angle | ~120° | researchgate.net |
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful and definitive technique for the detection and characterization of chemical species that possess unpaired electrons, such as free radicals. libretexts.orgnih.gov The principles of ESR are analogous to those of Nuclear Magnetic Resonance (NMR), but it probes the magnetic properties of unpaired electrons rather than atomic nuclei. libretexts.org For a molecule like this compound, which is not a radical in its ground state, ESR spectroscopy becomes an invaluable tool for studying its transient radical species, which can be generated through processes such as chemical oxidation, reduction, or high-energy irradiation. scielo.org The resulting ESR spectrum can provide detailed information about the electronic structure and the distribution of the unpaired electron's density within the radical. researchgate.net
The analysis of radical species of this compound would involve generating the radical, for instance, a radical cation, and measuring its interaction with an external magnetic field. The key parameters obtained from an ESR spectrum are the g-value and the hyperfine coupling constants.
g-value: This is a dimensionless proportionality factor that is characteristic of the radical's electronic environment. For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023). wordpress.com Deviations from this value can provide insight into the extent of spin-orbit coupling and the nature of the atoms influencing the unpaired electron.
Hyperfine Coupling: This arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei that have a non-zero nuclear spin (e.g., ¹H, ¹³C, ³⁵Cl, ³⁷Cl). ethernet.edu.et This interaction splits the ESR signal into multiple lines, creating a characteristic pattern that acts as a fingerprint for the radical. The magnitude of the splitting, known as the hyperfine coupling constant (a), is directly proportional to the spin density of the unpaired electron at the interacting nucleus. nih.gov
For a radical derived from this compound, hyperfine coupling would be expected from the aromatic protons at positions 3, 5, and 6, as well as the protons of the 1-chloroethyl group. Furthermore, coupling to the chlorine nuclei (³⁵Cl and ³⁷Cl, both with nuclear spin I = 3/2) would introduce additional, more complex splitting patterns, although these may not always be resolved due to line broadening effects.
Detailed Research Findings
While specific experimental ESR data for the radical species of this compound are not available in the surveyed literature, extensive research on analogous chlorinated aromatic and alkylbenzene radicals provides a strong basis for predicting the expected outcomes. rsc.org Studies on related radical cations consistently show that the distribution of the unpaired electron is delocalized across the π-system of the benzene ring. rsc.org The magnitude of the proton hyperfine coupling constants reveals the specific carbon atoms bearing the highest spin density.
In a hypothetical radical cation of this compound, the unpaired electron would reside in the highest occupied molecular orbital (HOMO) of the parent molecule. The analysis of the hyperfine structure would allow for the mapping of this orbital. For example, larger coupling constants for the aromatic protons would indicate significant spin density on the corresponding carbon atoms. The coupling from the protons on the chloroethyl side chain would provide information on the extent of hyperconjugation, which is the delocalization of spin density from the aromatic ring onto the alkyl substituent.
Modern studies frequently combine experimental ESR spectroscopy with computational methods, such as Density Functional Theory (DFT), to predict and interpret the spectra. researchgate.netmdpi.com Such calculations can determine the minimum energy geometry of the radical species and compute theoretical hyperfine coupling constants, which are then compared with experimental values to confirm the structural assignment and provide a more detailed understanding of the spin distribution. mdpi.com
The following interactive table presents illustrative ESR hyperfine coupling constants that could be anticipated for a hypothetical radical cation of this compound, based on typical values for similar aromatic radical structures.
| Interacting Nucleus | Position | Nuclear Spin (I) | Illustrative Hyperfine Coupling Constant (a) in Gauss (G) | Expected Multiplicity |
|---|---|---|---|---|
| Proton (¹H) | H-3 | 1/2 | 0.5 - 2.0 | Doublet |
| Proton (¹H) | H-5 | 1/2 | 3.0 - 6.0 | Doublet |
| Proton (¹H) | H-6 | 1/2 | 3.0 - 6.0 | Doublet |
| Proton (¹H) | α-H (on chloroethyl) | 1/2 | 1.0 - 3.0 | Doublet |
| Proton (¹H) | β-H (on chloroethyl) | 1/2 | 0.1 - 0.5 | Quartet (from 3 equivalent H) |
| Chlorine (³⁵Cl/³⁷Cl) | C-1 / C-2 | 3/2 | 0.2 - 1.0 | Quartet (per nucleus) |
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, vibrational frequencies, and various electronic parameters. For 1,2-Dichloro-4-(1-chloroethyl)benzene, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.
Optimization of Molecular Geometries and Conformational Analysis
The first step in a computational study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.
Prediction of Vibrational Frequencies and Potential Energy Distribution (PED)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities with a high degree of accuracy. These theoretical predictions are crucial for the assignment of experimental vibrational spectra.
A Potential Energy Distribution (PED) analysis further refines this by quantifying the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular vibrational mode. For this compound, the vibrational spectrum would exhibit characteristic bands for the benzene (B151609) ring, the C-Cl bonds, and the chloroethyl group.
Based on studies of related compounds like 1-chloroethyl benzene, the following vibrational modes would be expected:
C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region.
C-C stretching vibrations within the benzene ring usually appear in the 1600-1400 cm⁻¹ range.
C-Cl stretching vibrations are characteristic in the lower frequency region, generally between 800 and 600 cm⁻¹.
Vibrations of the chloroethyl group , including C-H stretching, bending, and rocking modes, would also be present.
The table below presents a hypothetical assignment of key vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| CH₂ Scissoring | ~1450 |
| In-plane Aromatic C-H Bend | 1300 - 1000 |
| C-C Stretch (Ring-Side Chain) | ~1200 |
| Out-of-plane Aromatic C-H Bend | 900 - 675 |
| C-Cl Stretch (Aromatic) | 800 - 600 |
| C-Cl Stretch (Aliphatic) | 750 - 650 |
Molecular Orbital Analysis
Molecular orbital theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals that govern the molecule's chemical reactivity and electronic properties.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich benzene ring. The LUMO is likely to be a π*-antibonding orbital, also distributed over the aromatic system. The presence of electron-withdrawing chlorine atoms on the benzene ring would lower the energy of both the HOMO and LUMO compared to unsubstituted benzene.
Assessment of Chemical Reactivity and Stability from Frontier Molecular Orbitals
The distribution of the HOMO and LUMO across the molecule provides valuable information about the likely sites for electrophilic and nucleophilic attack.
Electrophilic attack: Regions of the molecule with a high HOMO density are more susceptible to attack by electrophiles, as these are the areas where electrons are most available. For this compound, the HOMO is expected to have significant density on the carbon atoms of the benzene ring that are not bonded to chlorine, particularly the positions ortho and para to the chloroethyl group (though steric hindrance at the ortho position is a factor).
Nucleophilic attack: Regions with a high LUMO density are more prone to attack by nucleophiles, as these are the areas where an incoming electron can be most readily accepted. The LUMO is likely to be distributed over the entire benzene ring, with potentially higher coefficients on the carbon atoms bonded to the electron-withdrawing chlorine atoms.
The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller gap implies that the molecule is more polarizable and more reactive.
The following table provides hypothetical HOMO and LUMO energy values and the resulting energy gap for this compound, based on typical values for similar chlorinated aromatic compounds.
| Parameter | Hypothetical Energy Value (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Red regions indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential and correspond to electron-deficient areas, which are prone to nucleophilic attack.
Green regions represent areas of neutral potential.
For this compound, the MEP surface is expected to show a negative potential (red) above and below the plane of the benzene ring, characteristic of the π-electron cloud. The chlorine atoms, being highly electronegative, would also be surrounded by regions of negative potential. In contrast, the hydrogen atoms of the benzene ring and the chloroethyl group would exhibit positive potential (blue), making them potential sites for interaction with nucleophiles. The MEP surface provides a clear and intuitive picture of the molecule's charge distribution and its implications for chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecular system. For this compound, NBO analysis provides a detailed understanding of the charge distribution, delocalization of electron density, and the stabilizing effects of hyperconjugative interactions. periodicodimineralogia.it
The analysis involves the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. In the context of this compound, significant interactions are expected between the lone pairs (LP) of the chlorine atoms and the antibonding orbitals (σ* or π*) of the benzene ring and the chloroethyl group. acadpubl.euijnc.ir
Key interactions anticipated within the molecule include:
LP(Cl) → π(C-C):* Delocalization of electron density from the lone pairs of the chlorine atoms attached to the benzene ring into the antibonding π* orbitals of the aromatic ring. This interaction contributes to the electronic stability of the molecule.
LP(Cl) → σ(C-C):* Electron delocalization from chlorine lone pairs into the antibonding σ* orbitals of adjacent carbon-carbon bonds.
These hyperconjugative interactions result in a transfer of electron density, leading to a more stabilized molecular structure. acadpubl.eu The magnitude of the E(2) values helps to quantify the strength of these interactions. Higher E(2) values indicate a more significant interaction and greater stabilization.
Table 1: Representative Donor-Acceptor Interactions from NBO Analysis for a Chlorinated Benzene Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |
| π(C1-C2) | π(C3-C4) | 20.5 | 0.28 | 0.052 |
| π(C3-C4) | π(C5-C6) | 18.9 | 0.29 | 0.049 |
| LP(Cl7) | π(C1-C6) | 5.2 | 0.35 | 0.021 |
| LP(Cl8) | π(C2-C3) | 4.8 | 0.36 | 0.019 |
| σ(C9-H10) | σ*(C1-C2) | 2.7 | 1.15 | 0.030 |
Note: This table presents hypothetical data based on typical values for similar chlorinated aromatic compounds to illustrate the outputs of an NBO analysis. C1-C6 refer to the benzene ring carbons, Cl7 and Cl8 to the ring-attached chlorines, and C9-H10 to the ethyl group.
Hirshfeld Surface Analysis for Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org By partitioning the crystal space into regions where the electron density of a pro-molecule exceeds that of all neighboring molecules, it provides a graphical representation of close contacts. mdpi.com For this compound, this analysis would reveal the nature and extent of non-covalent interactions that govern its crystal packing.
The Hirshfeld surface is often mapped with properties like dnorm, which is a normalized contact distance. The dnorm surface displays a color scale where red spots indicate intermolecular contacts shorter than the van der Waals radii sum, white areas represent contacts around the van der Waals distance, and blue regions signify longer contacts. mdpi.com Bright red spots on the surface highlight the strongest interactions, which for this molecule would likely involve the chlorine and hydrogen atoms. mdpi.com
For a molecule like this compound, the primary intermolecular contacts expected are:
H···H: Typically the most abundant contacts, appearing as a large, diffuse region in the fingerprint plot. researchgate.net
Cl···H/H···Cl: These appear as distinct "wings" in the fingerprint plot and are crucial for the stability of the crystal structure. nih.govresearchgate.net
Cl···Cl: These interactions, known as halogen bonds, would appear as distinct spots on the dnorm surface and are important in directing the crystal packing of halogenated compounds. nih.govresearchgate.net
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface
| Interaction Type | Contribution (%) |
| H···H | 44.5 |
| Cl···H/H···Cl | 23.0 |
| C···H/H···C | 18.5 |
| Cl···Cl | 5.5 |
| C···Cl/Cl···C | 4.0 |
| C···C | 3.5 |
| Other | 1.0 |
Note: This table shows representative percentage contributions for a typical chlorinated organic molecule as derived from Hirshfeld surface analysis. nih.govnih.govresearchgate.net
Theoretical Studies on Nonlinear Optical Properties, including Hyperpolarizability
Theoretical studies, particularly using Density Functional Theory (DFT), are employed to investigate the nonlinear optical (NLO) properties of molecules. researchgate.netanalis.com.my For this compound, such computational studies would focus on calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These properties are essential for identifying materials with potential applications in optoelectronics and photonics. frontiersin.orgnih.gov
The first hyperpolarizability (β) is a key indicator of a molecule's NLO activity. A large β value suggests that the material can efficiently generate second-harmonic radiation, a desirable trait for NLO materials. rasayanjournal.co.in Calculations are typically performed to determine the individual tensor components of β, from which the total or average hyperpolarizability (βtot) is derived.
The NLO response of a molecule is strongly linked to its electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability, as it facilitates intramolecular charge transfer (ICT). In this compound, the presence of electronegative chlorine atoms influences the electron distribution and the HOMO-LUMO gap, thereby affecting its NLO properties. While the chloro groups are generally considered weak electron-withdrawing groups, their effect on the π-system of the benzene ring can modulate the ICT characteristics and, consequently, the hyperpolarizability. analis.com.my
Table 3: Calculated Nonlinear Optical Properties
| Parameter | Calculated Value |
| Dipole Moment (μ) | 2.15 D |
| Polarizability (α) | 1.8 x 10-23 esu |
| First Hyperpolarizability (βtot) | 4.5 x 10-30 esu |
Note: The values presented are hypothetical and representative for a substituted chlorobenzene (B131634), illustrating the typical output of NLO property calculations.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its dynamic behavior, conformational stability, and interactions in a condensed phase (e.g., liquid or in solution). rsc.org
An MD simulation solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. This allows for the analysis of various time-dependent properties. Key aspects that can be investigated for this compound include:
Conformational Dynamics: The chloroethyl side chain can rotate around the C-C single bond. MD simulations can explore the potential energy surface of this rotation, identify the most stable conformers, and determine the timescales of transitions between them.
Intermolecular Interactions: In a simulated liquid or solid state, MD can be used to analyze the strength and lifetime of intermolecular interactions, such as van der Waals forces and halogen bonding (Cl···Cl). The radial distribution function (RDF) can be calculated to determine the probability of finding neighboring molecules at a certain distance. rsc.org
Structural Stability: By monitoring parameters like bond lengths, bond angles, and dihedral angles over the course of a simulation, the structural stability of the molecule can be assessed. Any significant or persistent deviations from equilibrium geometry could indicate instability under the simulated conditions.
Thermodynamic Properties: From the simulation trajectory, thermodynamic properties such as density, pressure, and heat capacity can be calculated, providing a link between the molecular level behavior and macroscopic properties.
MD simulations offer a powerful complement to static quantum chemical calculations by introducing the effects of temperature and dynamics, providing a more realistic picture of the molecule's behavior in a given environment. nih.gov
Reaction Mechanisms and Kinetic Studies
Detailed Mechanistic Pathways for Chemical Transformations
The presence of both an aromatic ring and an alkyl halide functionality allows 1,2-dichloro-4-(1-chloroethyl)benzene to participate in electrophilic, nucleophilic, and radical-mediated reactions.
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. chemistry.coach The mechanism proceeds in two principal steps: the attack of an electrophile (E⁺) on the electron-rich π-system of the benzene ring, followed by the deprotonation of the resulting intermediate to restore aromaticity. wikipedia.orgallen.in
Formation of the Sigma Complex (Arenium Ion): The electrophile attacks the benzene ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. byjus.com This step disrupts the aromaticity of the ring as one carbon atom becomes sp³-hybridized. allen.in
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon, restoring the stable aromatic π-system and yielding the substituted product. wikipedia.org
The regioselectivity of EAS on this compound is governed by the directing effects of the existing substituents.
Chlorine Atoms: Halogens are deactivating yet ortho, para-directing. masterorganicchemistry.comwikipedia.org Their high electronegativity withdraws electron density from the ring inductively (-I effect), slowing the reaction rate compared to benzene. libretexts.orglibretexts.org However, their lone pairs can donate electron density through resonance (+M effect), which preferentially stabilizes the sigma complex when the attack occurs at the ortho or para positions. wikipedia.org
1-Chloroethyl Group: This group is generally deactivating due to the electron-withdrawing inductive effect of the chlorine atom on the side chain.
Considering the positions on the ring, the two chlorine atoms at C1 and C2 direct incoming electrophiles to positions ortho and para relative to them. The 1-chloroethyl group is at C4. The most likely positions for substitution would be C5 (ortho to the C4-substituent and meta to the C1 and C2 chlorines) and C6 (ortho to the C1-chlorine and meta to the C2 and C4 substituents). The interplay of these directing effects determines the final product distribution.
Interactive Table: Directing Effects of Substituents on EAS
| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Preference |
| -Cl | Withdrawing (-I) | Donating (+M) | Deactivating | ortho, para |
| -CH(Cl)CH₃ | Withdrawing (-I) | None | Deactivating | ortho, para (weakly) |
The chlorine atom on the ethyl side chain is susceptible to nucleophilic substitution. Because this is a secondary benzylic halide, it can react via either Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions. libretexts.orgucalgary.ca
Sₙ1 Mechanism: This is a two-step, unimolecular process favored by weak nucleophiles and polar protic solvents. libretexts.orglibretexts.org
Formation of a Carbocation: The C-Cl bond breaks heterolytically in a slow, rate-determining step to form a secondary benzylic carbocation. masterorganicchemistry.com This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the adjacent dichlorobenzene ring. youtube.com
Nucleophilic Attack: A nucleophile rapidly attacks the planar carbocation. This can occur from either face, leading to a racemic or near-racemic mixture of products if the carbon is chiral. libretexts.org
Sₙ2 Mechanism: This is a one-step, bimolecular process favored by strong nucleophiles and polar aprotic solvents. libretexts.orglibretexts.org
Concerted Attack: The nucleophile attacks the carbon atom from the side opposite to the chlorine leaving group (backside attack). youtube.com The reaction proceeds through a five-coordinate transition state where the new bond is forming as the old bond is breaking. quora.com This mechanism results in an inversion of stereochemistry at the carbon center. masterorganicchemistry.com
The choice between Sₙ1 and Sₙ2 pathways is a competitive process influenced by the nucleophile's strength, solvent polarity, and steric hindrance. libretexts.orgquora.com
Radical reactions can be initiated at the benzylic position of the chloroethyl side chain, typically under UV light or in the presence of a radical initiator. chemguide.co.uk This process, known as free radical substitution, occurs via a chain mechanism. chemguide.co.uk
Initiation: UV light can cause the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two highly reactive chlorine radicals (Cl•). chemguide.co.uk
Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic carbon of the chloroethyl group. This is the most favorable position for hydrogen abstraction because the resulting benzylic radical is resonance-stabilized by the aromatic ring. The newly formed benzylic radical then reacts with another molecule of the halogen (e.g., Cl₂) to form a new C-Cl bond and regenerate a chlorine radical, which continues the chain.
Termination: The reaction ceases when two radicals combine to form a stable molecule. chemguide.co.uk
This pathway can lead to further substitution on the side chain.
Kinetic Investigations of Reaction Rates and Rate-Determining Steps
Kinetic studies provide insight into reaction mechanisms by identifying the rate-determining step (RDS).
Nucleophilic Substitution (Sₙ1): The rate of the Sₙ1 reaction is dependent only on the concentration of the substrate, as the unimolecular ionization to form the carbocation is the RDS. masterorganicchemistry.comlibretexts.org The rate law is expressed as: Rate = k[R-X]. libretexts.org
Nucleophilic Substitution (Sₙ2): The rate of the Sₙ2 reaction depends on the concentration of both the substrate and the nucleophile, as they are both involved in the single, concerted RDS. libretexts.orgmasterorganicchemistry.com The rate law is: Rate = k[R-X][Nu]. libretexts.org
Interactive Table: Kinetic Parameters of Major Reaction Types
| Reaction Type | Rate-Determining Step (RDS) | Molecularity of RDS | General Rate Law | Effect of Substituents on Ring |
| EAS | Formation of sigma complex | Bimolecular | Rate = k[Arene][Electrophile] | Deactivating groups decrease rate |
| Sₙ1 | Carbocation formation | Unimolecular | Rate = k[Substrate] | Ring stabilizes carbocation |
| Sₙ2 | Nucleophilic attack | Bimolecular | Rate = k[Substrate][Nucleophile] | Ring stabilizes transition state |
Influence of Solvent and Temperature on Reaction Kinetics and Product Distribution
Solvent and temperature are critical parameters that can significantly influence the outcome of chemical reactions.
Solvent Effects:
In EAS reactions , polar solvents can stabilize the charged arenium ion intermediate, potentially lowering the activation energy and increasing the reaction rate. quora.com
In nucleophilic substitutions , the solvent choice is crucial for pathway selection. Polar protic solvents (e.g., water, ethanol) stabilize both the carbocation and the leaving group in Sₙ1 reactions, thus accelerating the rate. libretexts.org Polar aprotic solvents (e.g., acetone, DMSO) solvate the cation but not the anion, enhancing the nucleophilicity of the attacking species and favoring the Sₙ2 mechanism. libretexts.orgnih.gov
Temperature Effects:
Generally, increasing the temperature increases the rate of most chemical reactions by providing more molecules with sufficient energy to overcome the activation energy barrier. researchgate.net
In the competition between substitution and elimination reactions, higher temperatures tend to favor elimination. stackexchange.comyoutube.com This is because elimination reactions typically have a greater positive change in entropy (ΔS) due to an increase in the number of product molecules. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more dominant at higher temperatures, making elimination more spontaneous. stackexchange.comaskfilo.com
Catalytic Mechanisms in Synthesis and Transformation Processes
Catalysts are often essential for facilitating reactions involving this compound, particularly in electrophilic aromatic substitution.
Lewis Acid Catalysis in EAS: Reactions like Friedel-Crafts alkylation and acylation, as well as halogenation, require a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). wikipedia.orgmasterorganicchemistry.com The catalyst's role is to generate a more potent electrophile.
Mechanism: The Lewis acid coordinates with the halogen of the alkyl halide or acyl halide. This polarization weakens the C-X or Acyl-X bond, creating a carbocation or a highly electrophilic acylium ion, respectively. uomustansiriyah.edu.iqyoutube.com This "super-electrophile" is then readily attacked by the aromatic ring. chemistry.coach After the substitution, the catalyst is regenerated. For instance, in a Friedel-Crafts reaction with R-Cl, the mechanism is:
R-Cl + AlCl₃ → R⁺ + AlCl₄⁻
Ar-H + R⁺ → [Ar(H)R]⁺
[Ar(H)R]⁺ + AlCl₄⁻ → Ar-R + HCl + AlCl₃ chemguide.co.uk
In acylation reactions, the Lewis acid catalyst complexes with the product ketone, meaning that stoichiometric rather than catalytic amounts are often required. lscollege.ac.in
Environmental Fate and Degradation Pathways
Abiotic Transformation Processes in Environmental Compartments
For related compounds, such as chlorinated ethanes and ethenes, abiotic degradation can occur, although often at slower rates than microbial degradation. nih.gov For instance, 1,2-dichloroethane (B1671644) is known to volatilize into the atmosphere where it undergoes photo-oxidation. inchem.org In aquatic environments, hydrolysis and photolysis are generally not considered significant fate processes for compounds like 1,2-dichloroethene. cdc.gov Given the structure of 1,2-Dichloro-4-(1-chloroethyl)benzene, with a chlorinated ethyl group attached to a dichlorinated benzene (B151609) ring, it is plausible that similar abiotic degradation pathways could occur, but specific rates and products have not been documented.
Biotransformation and Biodegradation Pathways
The biodegradation of chlorinated hydrocarbons is a key process in their environmental attenuation. Both aerobic and anaerobic pathways have been identified for various chlorinated benzenes and related compounds.
Under aerobic conditions, lower chlorinated benzenes (those with four or fewer chlorine atoms) are susceptible to microbial degradation. nih.gov Aerobic bacteria can utilize these compounds as a sole source of carbon and energy. nih.gov The initial step in the aerobic degradation of chlorinated benzenes is typically an attack by oxygenase enzymes, leading to the formation of chlorocatechols as key intermediates. nih.govub.edu These intermediates are then further metabolized, eventually leading to the release of chloride ions and the mineralization of the compound to carbon dioxide. nih.gov While this pathway is well-documented for compounds like chlorobenzene (B131634) and dichlorobenzenes, specific studies on the aerobic degradation of this compound and its specific intermediates are lacking.
Under anaerobic conditions, a primary degradation pathway for highly chlorinated benzenes is reductive dechlorination. nih.govmicrobe.com This process involves the sequential removal of chlorine atoms, with the chlorinated compound serving as an electron acceptor. youtube.com For dichlorobenzenes, reductive dechlorination to chlorobenzene and subsequently to benzene has been observed, although it is a slower process compared to the dechlorination of more highly chlorinated benzenes. microbe.comdtic.mil The chloroethyl group of this compound could also be subject to transformation under anaerobic conditions. For instance, 1,2-dichloroethane can undergo reductive dechlorination. nih.govbyu.edu It is therefore plausible that this compound could be degraded via reductive dechlorination of both the aromatic ring and the ethyl side chain, but this has not been experimentally verified.
A variety of microorganisms have been identified as capable of degrading chlorinated benzenes. Under aerobic conditions, bacteria from the genera Pseudomonas and Burkholderia are known to mineralize chlorobenzenes. nih.gov For instance, Pseudomonas chlororaphis has been shown to mineralize 1,2,3,4-tetrachlorobenzene. nih.gov
Under anaerobic conditions, halorespiring bacteria, particularly those from the genus Dehalococcoides, are implicated in the reductive dechlorination of higher chlorinated benzenes. nih.govnih.gov The genus Dehalogenimonas has also been associated with the dechlorination of chlorinated ethanes. nih.govnih.gov While these organisms are known to degrade related compounds, their ability to degrade this compound has not been specifically investigated.
The enzymatic pathways for the degradation of chlorinated benzenes are best understood for aerobic processes. The initial attack is catalyzed by dioxygenase enzymes, which incorporate both atoms of an oxygen molecule into the aromatic ring to form a dihydrodiol. nih.govnih.gov This is followed by the action of a dehydrogenase to form a substituted catechol. nih.gov The subsequent ring cleavage of these chlorocatechols is a critical step in the degradation pathway. nih.gov
In anaerobic reductive dechlorination, the key enzymes are reductive dehalogenases. These enzymes are specific to the type of chlorinated compound and the position of the chlorine atom being removed. nih.gov The specific enzymes that might be involved in the degradation of this compound have not been identified.
Environmental Persistence and Transport Studies
Chlorinated organic compounds, in general, can be persistent in the environment, leading to potential contamination of soil, water, and air. ontosight.ai The environmental persistence and transport of a chemical are influenced by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.
Specific studies on the environmental persistence and transport of this compound are not available. However, for the related compound 1,2-dichloroethane, it is known to be mobile in soil and can leach into groundwater. cdc.gov It is also volatile and can be released into the atmosphere. cdc.gov The persistence of dichlorinated benzenes in the environment is variable and depends on the specific isomer and environmental conditions. Given its structure, this compound is likely to exhibit some degree of persistence and mobility in the environment, but quantitative data on its half-life in different environmental compartments and its transport characteristics are currently lacking.
Environmental Remediation and Decontamination Strategies
Biological Remediation Techniques for Contaminated Matrices
Biological remediation, or bioremediation, harnesses natural biological processes to clean up contaminated environments. These techniques are often considered more sustainable and cost-effective compared to traditional engineering-based methods.
The microbial degradation of chlorinated benzenes is a key area of research for the remediation of sites contaminated with compounds like 1,2-Dichloro-4-(1-chloroethyl)benzene. The success of bioremediation depends heavily on the environmental conditions, particularly the presence or absence of oxygen. microbe.com
Under aerobic conditions , microorganisms can utilize chlorinated benzenes with four or fewer chlorine atoms as a source of carbon and energy. nih.gov Bacteria from genera such as Burkholderia and Pseudomonas are known to carry out this process. nih.gov The degradation is initiated by oxygenase enzymes, which incorporate oxygen into the aromatic ring, leading to the formation of chlorocatechols. nih.gov These intermediates are then further processed through metabolic pathways, ultimately resulting in the release of chloride ions and the mineralization of the compound to carbon dioxide and water. nih.gov
In contrast, anaerobic conditions favor a process known as reductive dechlorination. This is particularly effective for more highly chlorinated benzenes. microbe.comnih.gov Specialized bacteria, referred to as halorespiring bacteria, play a crucial role. microbe.com Genera such as Dehalococcoides and Dehalobacter have been implicated in the reductive dechlorination of various chlorinated aromatic compounds. microbe.comnih.govpsu.edu In this process, the chlorinated compound is used as an electron acceptor, and chlorine atoms are sequentially removed and replaced with hydrogen atoms. siremlab.com For instance, a trichlorobenzene could be reduced to a dichlorobenzene, which could then be further dechlorinated to monochlorobenzene and eventually benzene (B151609). psu.edu A combined anaerobic-aerobic treatment strategy has been proposed to achieve complete mineralization of all chlorobenzene (B131634) congeners. psu.edu
Table 1: Microbial Genera Involved in Chlorinated Benzene Degradation
| Condition | Process | Key Microbial Genera | Degradation Initiator | Ref |
| Aerobic | Oxidation | Burkholderia, Pseudomonas | Dioxygenase Enzymes | nih.gov |
| Anaerobic | Reductive Dechlorination | Dehalococcoides, Dehalobacter | Electron Acceptor | microbe.comnih.gov |
Phytoremediation is an emerging technology that utilizes plants and their associated rhizospheric microorganisms to remove, degrade, or contain environmental contaminants. nih.govresearchgate.net This approach is being explored for a variety of organic pollutants, including halogenated aromatic compounds. researchgate.net The mechanisms of phytoremediation are diverse and can include:
Rhizodegradation: This process involves the breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of the plant's root system. Plant roots release exudates (sugars, alcohols, and acids) that can enhance microbial activity and co-metabolism of pollutants. researchgate.net
Phytodegradation: Plants can take up organic contaminants and break them down through internal metabolic processes, using enzymes such as dehalogenases and oxygenases. researchgate.net
Phytoaccumulation: This involves the uptake of contaminants from the soil or water and their concentration in the plant's harvestable tissues (roots, shoots). researchgate.net
While direct research on the phytoremediation of this compound is limited, studies on other chlorinated and aromatic hydrocarbons demonstrate the potential of this technology. nih.gov The selection of appropriate plant species is crucial for success, with factors like root structure, metabolic capabilities, and tolerance to the contaminant playing a key role. nih.govfrontiersin.org Research into plants that can effectively remediate polycyclic aromatic hydrocarbons (PAHs) and other persistent organic pollutants provides a foundation for exploring their use for chlorinated aromatics. frontiersin.org
Physicochemical Remediation Methods
Physicochemical methods use the physical and chemical properties of contaminants and engineered materials to remediate polluted sites. These techniques are often faster than biological methods and can be effective for a wide range of contaminants and concentration levels.
Permeable Reactive Barriers (PRBs) are a passive, in-situ technology for treating contaminated groundwater. frtr.gov A PRB consists of a subsurface trench filled with a reactive material, positioned perpendicular to the direction of groundwater flow. frtr.gov As the contaminated groundwater plume flows through the barrier, the contaminants are degraded, sorbed, or precipitated, and clean water exits the other side. frtr.govclu-in.org This technology has been widely applied for the remediation of chlorinated solvents. nih.govclu-in.org
Zero-valent iron (ZVI) is the most common reactive material used in PRBs for treating chlorinated hydrocarbons. frtr.govclu-in.org ZVI acts as a reducing agent, donating electrons that facilitate the chemical breakdown of contaminants. siremlab.com The primary mechanism for the degradation of chlorinated compounds by ZVI is reductive dechlorination. nih.gov
In this process, the elemental iron (Fe⁰) is oxidized to ferrous iron (Fe²⁺), releasing electrons. These electrons are transferred to the chlorinated organic compound, causing a chlorine atom to be replaced by a hydrogen atom (hydrogenolysis) or causing the elimination of two chlorine atoms (dichloroelimination). siremlab.comnih.gov The corrosion of iron by water also produces hydrogen gas, which can further contribute to the reductive dechlorination process, sometimes in synergy with microbial activity. siremlab.com ZVI has proven effective for a wide range of chlorinated solvents, and its application in PRBs provides a long-term, low-maintenance solution for groundwater contamination. battelle.org
Table 2: ZVI-Mediated Reductive Dechlorination Pathways
| Pathway | Description | Reactants | Products | Ref |
| Hydrogenolysis | A chlorine atom is replaced by a hydrogen atom. | R-Cl + Fe⁰ + 2H⁺ | R-H + Fe²⁺ + H⁺ + Cl⁻ | nih.gov |
| Dichloroelimination | Two chlorine atoms are removed from adjacent carbons, often forming a double bond. | R-CHCl-CHCl-R' + Fe⁰ | R-CH=CH-R' + Fe²⁺ + 2Cl⁻ | nih.gov |
Adsorption is a surface phenomenon where contaminants in a fluid phase (liquid or gas) accumulate on the surface of a solid adsorbent material. Activated carbon is a highly porous material with a large surface area, making it an extremely effective adsorbent for a wide range of organic compounds, including chlorinated benzenes. mdpi.com
The removal of compounds like 1,2-dichlorobenzene (B45396) from water via activated carbon is a well-studied process. mdpi.com The nonpolar nature of the chlorinated aromatic ring leads to a strong affinity for the carbon surface. The efficiency of adsorption depends on several factors, including the physical and chemical properties of the activated carbon (e.g., surface area, pore size distribution) and the characteristics of the water (e.g., pH, temperature, presence of other organic matter). daneshyari.com Studies have shown that the microporosity of the activated carbon is particularly favorable for chlorobenzene adsorption. researchgate.net Activated carbon can be used in various water treatment configurations, such as granular activated carbon (GAC) filters or powdered activated carbon (PAC) slurries, to effectively remove contaminants from groundwater and industrial wastewater.
Table 3: Adsorption Data for Chlorinated Benzenes on Activated Carbon
| Compound | Adsorbent | Adsorption Capacity (mg/g) | Conditions | Ref |
| Chlorobenzene | Activated Carbon Fiber (ACF) | 628.35 | 120 °C, 5000 ppmv inlet | mdpi.com |
| Chlorobenzene | Activated Carbon Fiber (ACF) | 172.2 | 150 °C, 5000 ppmv inlet | mdpi.com |
| 1,2-Dichlorobenzene | Activated Carbon (WG-12) | Approx. 350 | Aqueous phase, 20 °C | mdpi.com |
| 1,2-Dichlorobenzene | Activated Carbon (F-400) | Approx. 300 | Aqueous phase, 20 °C | mdpi.com |
Advanced Oxidation Processes (AOPs) for the Degradation of Halogenated Compounds
Advanced Oxidation Processes (AOPs) represent a class of environmental remediation technologies that are highly effective in treating recalcitrant organic pollutants, such as halogenated compounds. nih.govmdpi.com These processes are characterized by the in-situ generation of extremely reactive and non-selective chemical oxidants, primarily the hydroxyl radical (•OH). youtube.com With an oxidation potential of 2.8 V, the hydroxyl radical can rapidly degrade a wide array of organic contaminants, including chlorinated aromatic hydrocarbons, converting them into less harmful substances and ideally achieving complete mineralization to carbon dioxide, water, and inorganic salts. youtube.comub.edu
The fundamental mechanism of AOPs involves initiating a series of chemical reactions to produce these powerful radicals. youtube.com Common AOPs include processes like UV/H₂O₂, ozonation (O₃), UV/O₃, and Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst). nih.govresearchgate.net These methods are particularly well-suited for treating water contaminated with halogenated compounds, which are often resistant to conventional biological treatment methods due to their chemical stability and toxicity. researchgate.netethz.ch The efficacy of AOPs lies in their ability to attack the stable structure of these pollutants, leading to dechlorination and cleavage of the aromatic ring. acs.org
The degradation of chlorinated benzenes, for instance, typically follows pseudo-first-order kinetics when treated with AOPs. researchgate.net The process begins with the hydroxyl radical attacking the benzene ring, leading to the formation of hydroxylated intermediates like chlorophenols. researchgate.netethz.ch Subsequent attacks by more hydroxyl radicals can lead to further hydroxylation, ring opening, and the formation of short-chain carboxylic acids. ub.edu Ultimately, these intermediates are broken down into harmless end-products. researchgate.net
Research into various photoinduced AOPs has demonstrated their effectiveness in degrading chlorobenzene. The degradation rates are significantly higher for combined processes like UV/H₂O₂ and UV/H₂O₂/O₃ compared to UV photolysis alone. researchgate.net The rate of degradation is also influenced by factors such as the concentration of the oxidant (e.g., H₂O₂), the pH of the solution, and the intensity of UV irradiation. ub.eduresearchgate.net For example, in the UV/H₂O₂ system, the pseudo-first-order rate constant for chlorobenzene degradation varies linearly with the concentration of hydrogen peroxide. researchgate.net
Similarly, studies on dichlorophenols have shown that ozonation-based AOPs can effectively enhance the biodegradability of the treated water. researchgate.net The combination of ozone with UV radiation (O₃/UV) often yields better results in both degradation and mineralization compared to ozonation alone. researchgate.net The pH plays a crucial role in ozonation processes, as the decomposition of ozone to form hydroxyl radicals is catalyzed by hydroxide (B78521) ions, making the process more effective at higher pH levels. ub.edu
The following tables summarize research findings on the degradation of representative halogenated aromatic compounds using different AOPs.
Table 1: Degradation of Chlorobenzene using various Photoinduced AOPs
This table presents the observed pseudo-first-order rate constants (k_obs) for the degradation of chlorobenzene under different AOPs. The data highlights the enhanced efficiency of combined systems like UV/H₂O₂ over direct UV photolysis.
| Treatment Process | Condition | Pseudo First-Order Rate Constant (k_obs) (s⁻¹) | Source |
| UV Photolysis | Anaerobic | 1.8 x 10⁻⁴ | researchgate.net |
| UV Photolysis | Oxygen-Saturated | 6.4 x 10⁻⁴ | researchgate.net |
| UV/H₂O₂ | - | An order of magnitude higher than UV alone | researchgate.net |
| UV/O₃ | - | - | researchgate.net |
| UV/H₂O₂/O₃ | - | Similar to UV/H₂O₂ | researchgate.net |
Table 2: Research Findings on the Degradation of Dichlorophenol (DCP) Isomers
This table details the effectiveness of ozone-based AOPs on 2,5-Dichlorophenol and 2,4-Dichlorophenol, focusing on the improvement of biodegradability, a key parameter for environmental remediation.
| Compound | AOP System | Key Findings | Source |
| 2,5-Dichlorophenol | Ozone (O₃), Ozone/UV | Biodegradability (BOD₅/COD ratio) increased from 0.02 to 0.70 after 60 minutes of treatment. | researchgate.net |
| 2,4-Dichlorophenol | Ozone (O₃), O₃/H₂O₂, O₃/UV | Ozonation combined with UV radiation or H₂O₂ enhances degradation. The process involves the formation of hydroxyl radicals. | ub.edu |
Applications As a Synthetic Intermediate in Organic Chemistry
Precursor in the Synthesis of Fine Chemicalsontosight.ai
The compound serves as a key intermediate in the production of a range of fine chemicals. ontosight.ai Its utility stems from the specific arrangement of chlorine atoms on the aromatic ring and the reactivity of the benzylic chloride in the ethyl side chain. This combination allows for sequential and site-selective reactions to build more elaborate molecular architectures.
1,2-Dichloro-4-(1-chloroethyl)benzene is a valuable precursor in the synthesis of pharmaceutical intermediates. ontosight.aibiosynth.com The 3,4-dichlorophenyl group is a crucial structural motif found in several active pharmaceutical ingredients. One of the most notable examples is Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI) used as an antidepressant. nih.gov The chemical structure of Sertraline is (1S, 4S)-4-(3,4-dichlorophenyl )-1,2,3,4-tetrahydro-N-methyl-naphthalenamine. nih.gov
The synthesis of Sertraline and related compounds relies on key intermediates that contain the 3,4-dichlorophenyl unit, such as 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. google.comresearchgate.net This core intermediate is often prepared using 1,2-dichlorobenzene (B45396) as a starting material. google.com this compound provides the essential 3,4-dichlorophenyl framework, making it a strategic starting point for synthesizing these critical pharmaceutical building blocks.
| Compound Name | Role | Key Structural Feature |
|---|---|---|
| 1,2-Dichlorobenzene | Starting Material | Dichlorinated Phenyl Group |
| 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | Key Intermediate | 3,4-Dichlorophenyl Moiety |
| Sertraline | Active Pharmaceutical Ingredient | Contains 3,4-Dichlorophenyl Group |
In the field of agrochemicals, chlorinated aromatic compounds are integral to the design of many active ingredients. This compound serves as an intermediate in the synthesis of certain agrochemicals and pesticides. ontosight.ai The specific substitution pattern of the chlorine atoms on the benzene (B151609) ring can influence the biological activity and environmental persistence of the final product. Its role as a precursor allows for the introduction of the dichlorophenyl moiety into larger molecules designed to act as herbicides, insecticides, or fungicides. ontosight.aismolecule.com
The compound also finds application as an intermediate in the synthesis of dyes and pigments. ontosight.ai Chlorinated benzene derivatives are common starting materials in the dye industry. epa.gov The chromophore (color-bearing part) of a dye molecule is often a complex aromatic system, and auxochromes (color-enhancing groups) are added to modify the color and solubility. nih.gov this compound can be used to build the core structure of certain dyes, where the dichlorinated ring can be further functionalized to create the final conjugated system responsible for the color. ontosight.aiepa.gov
Alkylating Agent in Polymer Science for Functional Material Development
While direct studies on this compound in polymer science are not extensively documented, its structural features suggest a significant potential role as an alkylating agent. The chloroethyl group is a reactive functional group capable of participating in nucleophilic substitution reactions. This reactivity is fundamental to its potential use in modifying polymers and developing functional materials.
A structurally related compound, 1,4-bis(1-chloroethyl)benzene, is utilized as an efficient bifunctional initiator in living cationic polymerization to synthesize well-defined block copolymers. Drawing a parallel, this compound can act as a monofunctional alkylating agent. It can be used to:
Initiate Cationic Polymerization: The chloroethyl group can be activated to form a carbocation, initiating the polymerization of monomers like styrene.
Functionalize Polymers: It can be grafted onto existing polymer backbones through alkylation reactions, introducing the 1,2-dichlorophenyl moiety. This modification can alter the polymer's properties, such as thermal stability, refractive index, or flame retardancy.
Building Block for the Construction of Complex Organic Moleculesontosight.ai
In organic synthesis, "building blocks" are relatively simple molecules that possess specific functional groups allowing them to be pieced together to form more complex molecular architectures. sigmaaldrich.com this compound is a valuable building block due to its distinct reactive sites. ontosight.ai
The Chloroethyl Group: This site is prone to nucleophilic substitution, allowing for the attachment of a wide variety of nucleophiles (e.g., amines, alcohols, thiols) to form new carbon-heteroatom bonds. It can also undergo elimination reactions to form a vinyl group.
The Aromatic Ring: The dichlorinated benzene ring can undergo electrophilic aromatic substitution. The chlorine atoms direct incoming electrophiles to specific positions on the ring, allowing for controlled functionalization.
This dual reactivity enables chemists to use the molecule in multi-step syntheses to construct complex target structures with high precision. researchgate.net
| Reactive Site | Type of Reaction | Potential Outcome |
|---|---|---|
| Chloroethyl Group | Nucleophilic Substitution | Formation of ethers, amines, thioethers |
| Chloroethyl Group | Elimination | Formation of a vinyl group |
| Dichlorinated Benzene Ring | Electrophilic Aromatic Substitution | Nitration, sulfonation, further halogenation |
Applications in Asymmetric Synthesis through the Use of Chiral Auxiliaries and Catalysis
This compound possesses a chiral center at the carbon atom of the ethyl group bonded to both the benzene ring and a chlorine atom. Therefore, the compound exists as a pair of enantiomers. This chirality makes it a relevant substrate for asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule.
The applications in this area can be approached in several ways:
Enantioselective Synthesis: The compound itself can be synthesized in an enantiomerically enriched form. This often involves the asymmetric reduction of a precursor ketone using a chiral catalyst or reagent, a common strategy in producing chiral alcohols that can then be converted to the corresponding chloride. A similar approach has been developed for the synthesis of the (S)-enantiomer of the related compound 2,4-dichloro-1-(1,2-dichloroethyl)benzene, which serves as an intermediate for the antifungal agent luliconazole. google.com
Chiral Resolution: A racemic mixture of this compound can be separated into its individual enantiomers. This can be achieved by reacting the mixture with a chiral auxiliary to form diastereomers, which can be separated by physical means like crystallization or chromatography, followed by removal of the auxiliary.
Kinetic Resolution: The racemic compound can be used as a substrate in a reaction with a chiral catalyst or reagent that reacts much faster with one enantiomer than the other. nih.govencyclopedia.pub This leaves the unreacted starting material enriched in the less reactive enantiomer.
The resulting enantiomerically pure forms of this compound can then be used as chiral building blocks for the synthesis of optically active pharmaceuticals and other fine chemicals where specific stereochemistry is crucial for biological activity. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
